molecular formula C19H26O3 B1625548 6alpha-Hydroxyandrostenedione CAS No. 24704-84-5

6alpha-Hydroxyandrostenedione

Cat. No.: B1625548
CAS No.: 24704-84-5
M. Wt: 302.4 g/mol
InChI Key: WVAMBAWFDOYFOD-BMSLSITRSA-N
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Description

6alpha-Hydroxyandrostenedione is a steroidal compound with the molecular formula C19H26O3. It is a derivative of androstenedione, a naturally occurring steroid hormone that serves as a precursor to both testosterone and estrogen. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which distinguishes it from other androstenedione derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyandrostenedione can be synthesized through the hydroxylation of androstenedione. One common method involves the use of microbial transformation, where specific strains of microorganisms such as Mycobacterium sp. are employed to introduce the hydroxyl group at the 6alpha position . The reaction conditions typically include an aerobic environment and the presence of phytosterols as substrates .

Industrial Production Methods: Industrial production of this compound often relies on biocatalytic processes. These processes utilize microbial strains that have been optimized for high yield and selectivity. The production involves the fermentation of phytosterols, followed by extraction and purification of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxyandrostenedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6alpha-Hydroxyandrostenedione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of steroidal drugs.

    Industry: It is utilized in the production of steroid hormones and other bioactive compounds

Mechanism of Action

The mechanism of action of 6alpha-Hydroxyandrostenedione involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in steroid metabolism, such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase. These enzymes convert the compound into active steroid hormones, which then exert their effects by binding to androgen and estrogen receptors .

Comparison with Similar Compounds

    Androstenedione: A precursor to testosterone and estrogen, lacking the hydroxyl group at the 6alpha position.

    6beta-Hydroxyandrostenedione: Similar to 6alpha-Hydroxyandrostenedione but with the hydroxyl group at the 6beta position.

    Testosterone: A potent androgen hormone derived from androstenedione.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxyl group can influence the compound’s reactivity and its interaction with enzymes and receptors, making it a valuable intermediate in steroid chemistry .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMBAWFDOYFOD-BMSLSITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550721
Record name (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24704-84-5
Record name 6alpha-Hydroxyandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024704845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TQ5N1N404
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6alpha-Hydroxyandrostenedione
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6alpha-Hydroxyandrostenedione
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6alpha-Hydroxyandrostenedione
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6alpha-Hydroxyandrostenedione
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6alpha-Hydroxyandrostenedione
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6alpha-Hydroxyandrostenedione

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